1-[2-[3-[4-(3-Chlorophenyl)piperazin-1-yl]-2-hydroxypropoxy]phenyl]ethanone;hydrochloride
Overview
Description
1-[2-[3-[4-(3-Chlorophenyl)piperazin-1-yl]-2-hydroxypropoxy]phenyl]ethanone;hydrochloride is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a piperazine ring, a chlorophenyl group, and a hydroxypropoxy linkage. It is often used in research due to its potential biological activities and chemical properties.
Preparation Methods
The synthesis of 1-[2-[3-[4-(3-Chlorophenyl)piperazin-1-yl]-2-hydroxypropoxy]phenyl]ethanone;hydrochloride involves multiple steps, typically starting with the preparation of the piperazine derivative. The reaction conditions often include the use of solvents like acetonitrile and catalysts such as potassium carbonate. Industrial production methods may involve microwave irradiation to accelerate the reaction .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: Electrophilic aromatic substitution is common, where the chlorophenyl group can be substituted with other functional groups.
Common Reagents: Reagents like hydrogen chloride, dioxane, and acetone are frequently used in these reactions.
Major Products: The major products formed depend on the specific reaction conditions but often include derivatives with modified functional groups.
Scientific Research Applications
1-[2-[3-[4-(3-Chlorophenyl)piperazin-1-yl]-2-hydroxypropoxy]phenyl]ethanone;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as receptors or enzymes. It may act as an inhibitor or activator, depending on the context. The pathways involved often include signal transduction mechanisms that alter cellular responses .
Comparison with Similar Compounds
Similar compounds include:
2-Amino-1-(3-chlorophenyl)ethan-1-one hydrochloride: Shares a similar chlorophenyl group but differs in its overall structure and biological activity.
2-Chloroacetophenone: Another related compound with a chlorophenyl group, used in different chemical contexts.
1-[2-[3-[4-(3-Chlorophenyl)piperazin-1-yl]-2-hydroxypropoxy]phenyl]ethanone;hydrochloride stands out due to its unique combination of functional groups, which confer specific chemical and biological properties.
Properties
IUPAC Name |
1-[2-[3-[4-(3-chlorophenyl)piperazin-1-yl]-2-hydroxypropoxy]phenyl]ethanone;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25ClN2O3.ClH/c1-16(25)20-7-2-3-8-21(20)27-15-19(26)14-23-9-11-24(12-10-23)18-6-4-5-17(22)13-18;/h2-8,13,19,26H,9-12,14-15H2,1H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTANEOKFJUGPJC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CC=C1OCC(CN2CCN(CC2)C3=CC(=CC=C3)Cl)O.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26Cl2N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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